molecular formula C15H12O4 B8627379 2-Phenyl-1,3-benzodioxole-2-acetic acid CAS No. 21770-52-5

2-Phenyl-1,3-benzodioxole-2-acetic acid

Cat. No. B8627379
CAS RN: 21770-52-5
M. Wt: 256.25 g/mol
InChI Key: UDLZAJCBAVDAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03969368

Procedure details

To a mixture of 0.61 g. of magnesium, in chips, 10 cc. of anhydrous ether and one crystal of iodine, one cc. of a solution of 7.3 g. of 2-phenyl-2-bromoethyl-1,3-benzodioxole in 25 cc. of anhydrous ether is added. When the reaction has begun, the mixture is stirred and the rest of the mixture is then added dropwise. The mixture is then refluxed for 2 hours. After cooling CO2 is bubbled into the reaction mixture for 2 hours. The mixture is then cooled with ice and hydrolysed with 25% H2SO4. The ether phase is then separated and dried with Na2SO4. After evaporation, the product obtained has the m.p. 152°-53°C. (from benzene).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-phenyl-2-bromoethyl-1,3-benzodioxole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].II.[C:4]1([CH:10]2[O:14][C:13]3[CH:15]=[CH:16][CH:17]=[C:18](CCBr)[C:12]=3[O:11]2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:22](=[O:24])=[O:23].[CH:25]1C=CC=CC=1>CCOCC>[C:4]1([C:10]2([CH2:25][C:22]([OH:24])=[O:23])[O:11][C:12]3[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=3[O:14]2)[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
2-phenyl-2-bromoethyl-1,3-benzodioxole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1OC2=C(O1)C=CC=C2CCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 0.61 g
ADDITION
Type
ADDITION
Details
the rest of the mixture is then added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
is bubbled into the reaction mixture for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled with ice and hydrolysed with 25% H2SO4
CUSTOM
Type
CUSTOM
Details
The ether phase is then separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
the product obtained

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1(OC2=C(O1)C=CC=C2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.